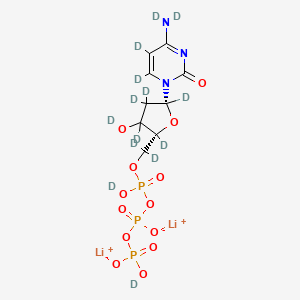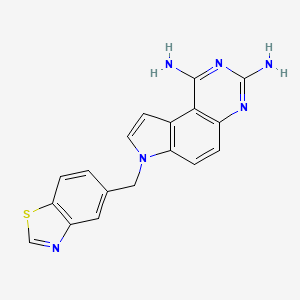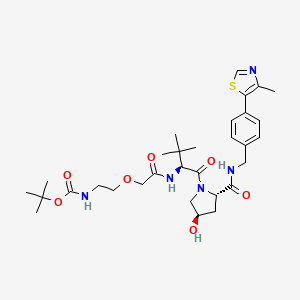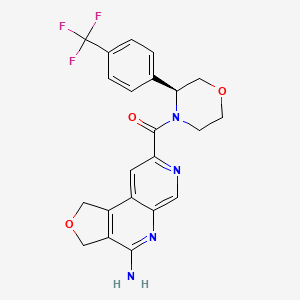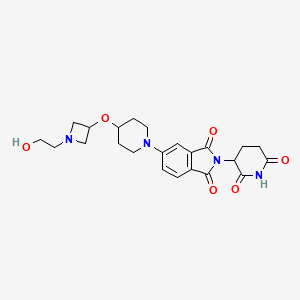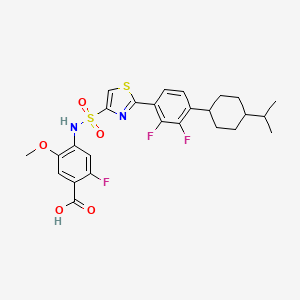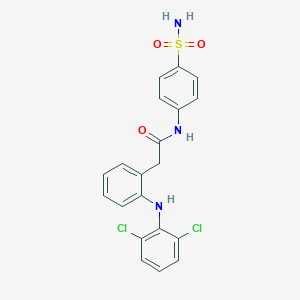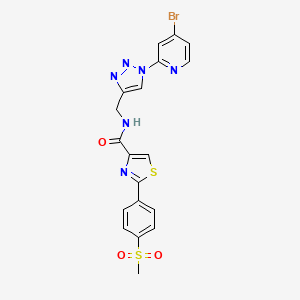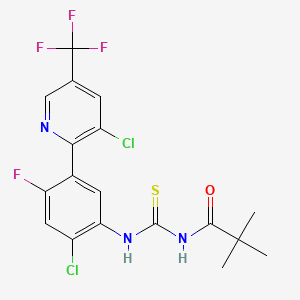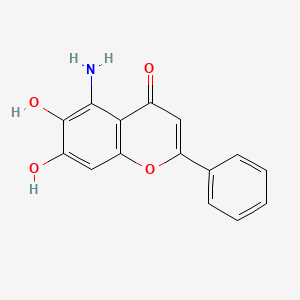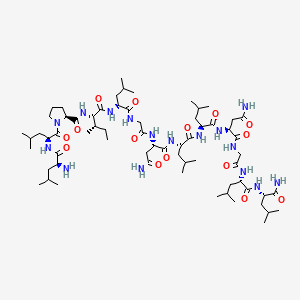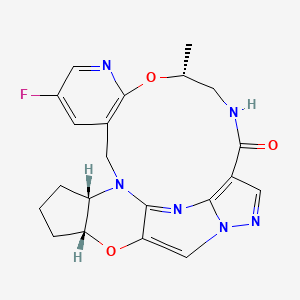
Enbezotinib (enantiomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of enantiomers, including Enbezotinib (enantiomer), often involves chiral resolution techniques. These techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers based on their interactions with the chiral environment.
Inclusion Complexation with a Chiral Host Compound: This method involves forming a complex between the racemic mixture and a chiral host, which selectively binds one enantiomer.
Biological Methods: Enzymatic resolution can be used to selectively degrade one enantiomer, leaving the desired enantiomer.
Chemical Reactions Analysis
Enbezotinib (enantiomer) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Enbezotinib (enantiomer) has several scientific research applications:
Chemistry: It is used to study the effects of chiral compounds and their interactions with biological targets.
Biology: Researchers investigate its effects on cellular pathways and its potential to inhibit cancer cell growth.
Mechanism of Action
Enbezotinib (enantiomer) exerts its effects by inhibiting the RET tyrosine kinase receptor and SRC kinase. These proteins are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these targets, Enbezotinib (enantiomer) can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Enbezotinib (enantiomer) can be compared with other RET inhibitors, such as:
Pralsetinib: Another RET inhibitor used to treat RET-altered cancers.
Selpercatinib: A selective RET inhibitor approved for treating RET-mutant cancers.
Rebecsinib: A compound with similar inhibitory effects on RET.
Resigratinib: Another RET inhibitor with a different molecular structure.
Enbezotinib (enantiomer) is unique due to its dual inhibition of RET and SRC kinases, which may provide a broader therapeutic effect compared to other RET inhibitors .
Properties
Molecular Formula |
C21H21FN6O3 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R,7S,17R)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one |
InChI |
InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1 |
InChI Key |
BYYQDEOVMILBQT-XFBWCDHKSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@@H]5CCC[C@@H]5N4CC6=C(O1)N=CC(=C6)F |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


